molecular formula C15H20N4O3S B2683549 1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899988-20-6

1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2683549
CAS No.: 899988-20-6
M. Wt: 336.41
InChI Key: BPDSSOPGSWSPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a morpholinoethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[2,3-d]pyrimidine core .

Scientific Research Applications

1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The morpholinoethylthio group may enhance the compound’s binding affinity and selectivity for the target enzyme .

Properties

IUPAC Name

1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-17-13-12(14(20)18(2)15(17)21)11(3-4-16-13)23-10-7-19-5-8-22-9-6-19/h3-4H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSSOPGSWSPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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